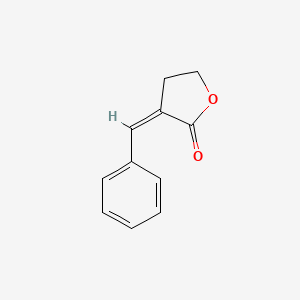

3-Benzylidene-Dihydro-Furan-2-One

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

3-Benzylidene-Dihydro-Furan-2-One (3-BDHF) is a heterocyclic compound with the chemical formula C₁₁H₁₀O₂ . It is often synthesized through the condensation of furan-2-one with benzaldehyde under acidic or basic conditions.

Synthesis Analysis

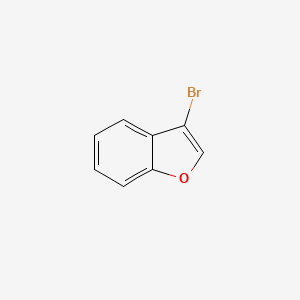

A novel approach to the synthesis of naphtho [1,2- b ]benzofuran derivatives based on the photochemical reaction of 2,3-disubstituted benzofurans was developed . The studied process includes the photocyclization of the hexatriene system and subsequent aromatization of the benzene ring via elimination of a water molecule .

Molecular Structure Analysis

The molecular structure of 3-Benzylidene-Dihydro-Furan-2-One is composed of a benzene ring fused with a furan ring . The molecular weight of the compound is 174.2 g/mol .

Chemical Reactions Analysis

Benzofuran derivatives have been shown to hold vital biological activities that can be applied to a variety of disorders . The structure-activity relationship studies bring to light the importance of the hydroxylation pattern in both series: the more hydroxylated, the more active .

Physical And Chemical Properties Analysis

The physical and chemical properties of 3-Benzylidene-Dihydro-Furan-2-One can be determined using various techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry. NMR spectroscopy helps determine the structure of the molecule by identifying the different types of atoms and their arrangements, while mass spectrometry helps determine the molecular weight of the molecule and its fragmentation pattern.

Scientific Research Applications

Precursor for Biologically Active Novel Heterocycles

3-Benzylidene-Dihydro-Furan-2-One has been used as a precursor for the synthesis of biologically active novel heterocycles . These heterocycles have been found to exhibit promising antimicrobial, antitumor, and antioxidant activities .

Anti-Cancer Applications

Compounds containing the furanone moiety, such as 3-Benzylidene-Dihydro-Furan-2-One, have been reported to exhibit significant anti-cancer activities .

Anti-Inflammatory Applications

Furanone-based compounds have been found to possess anti-inflammatory properties . This makes 3-Benzylidene-Dihydro-Furan-2-One a potential candidate for the development of new anti-inflammatory drugs.

Analgesic Applications

3-Benzylidene-Dihydro-Furan-2-One, due to its furanone structure, may also have potential analgesic (pain-relieving) properties .

Anti-Fungal Applications

Furanone and isobenzofuranone moieties are known to possess anti-fungal activities . Therefore, 3-Benzylidene-Dihydro-Furan-2-One could potentially be used in the development of new anti-fungal agents.

Anti-Asthmatic Applications

Compounds containing the furanone moiety have been reported to possess anti-asthmatic properties . This suggests that 3-Benzylidene-Dihydro-Furan-2-One could potentially be used in the treatment of asthma.

Anti-Rheumatic Applications

Furanone-based compounds have been found to possess anti-rheumatic properties . This makes 3-Benzylidene-Dihydro-Furan-2-One a potential candidate for the development of new anti-rheumatic drugs.

Applications in Neurodegenerative Diseases

Compounds containing the furanone and isobenzofuranone moieties have been reported to have potential applications in the treatment of neurodegenerative diseases like Alzheimer’s and Parkinson’s .

Mechanism of Action

- The compound may impact multiple pathways, including:

- Antiviral Activity : Some indole derivatives exhibit antiviral properties . Further studies are needed to determine if 3-Benzylidene-Dihydro-Furan-2-One shares this activity.

- Anti-Inflammatory and Analgesic Effects : Certain indole derivatives have demonstrated anti-inflammatory and analgesic properties . Investigating whether our compound exhibits similar effects is essential.

- Anticancer Potential : Substituted benzofurans (related to indoles) have shown significant anticancer activity . We should explore whether 3-Benzylidene-Dihydro-Furan-2-One follows suit.

Biochemical Pathways

Future Directions

Benzofuran derivatives, including 3-Benzylidene-Dihydro-Furan-2-One, have shown potential in various therapeutic applications, particularly in the treatment of cancer . Evaluating the chemical structure of these compounds will guide future medicinal chemists in designing new drugs for cancer therapy that might give excellent results in in vivo/in vitro applications .

properties

IUPAC Name |

(3Z)-3-benzylideneoxolan-2-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10O2/c12-11-10(6-7-13-11)8-9-4-2-1-3-5-9/h1-5,8H,6-7H2/b10-8- |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TWDMVZSYTMJVEK-NTMALXAHSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC(=O)C1=CC2=CC=CC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C\1COC(=O)/C1=C\C2=CC=CC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

174.20 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Benzylidene-Dihydro-Furan-2-One | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-chloro-1H-pyrazolo[3,4-c]pyridine](/img/structure/B1268605.png)

![3-Bromofuro[2,3-b]pyridine](/img/structure/B1268614.png)